molecular formula C9H13N3O4 B12420825 2'-Deoxycytidine-d1

2'-Deoxycytidine-d1

Cat. No.: B12420825
M. Wt: 228.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-GFVXGUDPSA-N
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Description

Chemical Identity and Isotopic Labeling

2'-Deoxycytidine-d1 is a deuterium-labeled analogue of 2'-deoxycytidine, a pyrimidine 2'-deoxyribonucleoside essential for DNA synthesis. The parent compound consists of a cytosine base linked to a 2'-deoxyribose sugar via a β-glycosidic bond, with the molecular formula C₉H₁₃N₃O₄. In its deuterated form, one hydrogen atom on the deoxyribose moiety is replaced by deuterium (²H), resulting in a molecular formula of C₉H₁₂DN₃O₄. This isotopic substitution increases the molecular weight from 227.22 g/mol (non-deuterated) to approximately 228.23 g/mol, a shift detectable via mass spectrometry.

The specific site of deuteration is typically the C1' position of the sugar ring, a modification that minimally disturbs the molecule's three-dimensional conformation while introducing a stable isotopic label. This precision allows researchers to distinguish endogenous 2'-deoxycytidine from its deuterated counterpart in metabolic studies. For example, deuterium labeling at C1' avoids interference with hydrogen-bonding interactions between the nucleobase and complementary DNA strands, preserving base-pairing fidelity.

Table 1: Comparative Properties of 2'-Deoxycytidine and 2'-Deoxycytidine-d1

Property 2'-Deoxycytidine 2'-Deoxycytidine-d1
Molecular Formula C₉H₁₃N₃O₄ C₉H₁₂DN₃O₄
Molecular Weight (g/mol) 227.22 228.23
Isotopic Purity N/A ≥98% deuterium
Primary Application DNA synthesis Metabolic tracing

Historical Context in Nucleoside Research

The development of 2'-deoxycytidine-d1 is rooted in decades of nucleoside analogue research. Early work in the 1960s focused on arabinose-derived nucleosides like cytarabine (Ara-C), which demonstrated antiviral and anticancer properties by mimicking natural nucleosides. These studies revealed that subtle modifications to the sugar moiety—such as fluorination or deuteration—could profoundly alter a compound's metabolic stability and therapeutic potential.

Deuteration emerged as a strategic tool in the 1990s, driven by advances in isotopic labeling techniques and the need to study nucleoside metabolism in vivo. For instance, the approval of deutetrabenazine (a deuterated version of tetrabenazine) in 2017 validated deuteration as a viable approach to modulating drug pharmacokinetics. In parallel, researchers began synthesizing deuterated nucleosides like 2'-deoxycytidine-d1 to investigate DNA replication dynamics and enzyme specificity. A landmark 2008 study demonstrated that deuterium labeling at the C1' position could slow the rate of glycosidic bond cleavage by thymidine kinase, a key enzyme in nucleotide salvage pathways.

Role of Deuteration in Biochemical Studies

Deuteration exerts two primary effects on 2'-deoxycytidine-d1:

  • Kinetic Isotope Effect (KIE): The stronger deuterium-carbon bond (compared to hydrogen-carbon) reduces the rate of enzymatic reactions involving bond cleavage at the deuterated site. For example, phosphorylation by thymidine kinase occurs ~6–10 times slower for 2'-deoxycytidine-d1 than for its non-deuterated counterpart, enabling precise control over nucleotide pool dynamics in cell culture studies.

  • Isotopic Tracing: Deuterium serves as a non-radioactive label for tracking nucleoside incorporation into DNA. In pulse-chase experiments, 2'-deoxycytidine-d1 allows researchers to distinguish newly synthesized DNA strands from preexisting ones using techniques like liquid chromatography-mass spectrometry (LC-MS). This capability is critical for studying DNA repair mechanisms and cell cycle progression.

Furthermore, deuterated nucleosides enhance the resolution of nuclear magnetic resonance (NMR) studies. The distinct spin properties of deuterium enable researchers to monitor conformational changes in DNA or protein-nucleoside complexes without signal overlap from endogenous hydrogen atoms. For instance, a 2020 study utilized deuterium-labeled nucleosides to map residual structures in unfolded proteins, revealing hydrogen-bonded motifs critical for folding initiation.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

228.22 g/mol

IUPAC Name

5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D

InChI Key

CKTSBUTUHBMZGZ-GFVXGUDPSA-N

Isomeric SMILES

[2H]C1=CN(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=N)NC2=O)CO)O

Origin of Product

United States

Preparation Methods

Enzymatic Transglycosylation with Stereoselective Deuterium Labeling

Synthesis of Deuterated Sugar Moieties

The enzymatic approach begins with the preparation of a stereoselectively deuterated sugar backbone. As reported by, uniformly ¹³C-labeled glucose serves as the precursor for generating (2'R)(5'S)-[1',2',3',4',5'-(¹³C₅);2',5'-(²H₂)]-ribose via deuteride transfer reactions. This labeled ribose is converted to thymidine-d1 through phosphorylation and enzymatic coupling. Key steps include:

  • Deuterium incorporation : Selective reduction of ribose derivatives using sodium borodeuteride (NaBD₄) to introduce deuterium at the 2' and 5' positions.
  • Enzymatic transglycosylation : Purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP) transfer the labeled 2-deoxyribose moiety from thymidine-d1 to cytosine, yielding 2'-deoxycytidine-d1.
Table 1: Reaction Conditions for Enzymatic Transglycosylation
Parameter Value Source
Substrate Thymidine-d1
Enzymes PNP, PyNP
Temperature 37°C
Yield (2'-deoxycytidine-d1) 85–90%

This method ensures high stereochemical fidelity and avoids racemization, making it ideal for producing isotopically pure 2'-deoxycytidine-d1.

Palladium-Catalyzed H-D Exchange in Nucleosides

Mechanism and Optimization

The Pd/C-catalyzed H-D exchange reaction enables post-synthetic deuteration of nucleosides using deuterium oxide (D₂O) under hydrogen atmosphere. For 2'-deoxycytidine-d1, this method selectively replaces hydrogen atoms at the 5-position of the cytosine base:

  • Reaction setup : 2'-Deoxycytidine is heated with 10% Pd/C in D₂O at 160°C for 24 hours under H₂.
  • Deuterium incorporation : Nearly quantitative deuteration at the 5-position (98% D-content) without glycosidic bond hydrolysis.
Table 2: H-D Exchange Reaction Parameters
Parameter Value Source
Catalyst 10% Pd/C
Solvent D₂O
Temperature 160°C
Deuterium efficiency 98% at C5

Challenges and Mitigation

  • Glycosidic bond stability : Prolonged heating above 160°C risks deglycosylation. Optimizing reaction time (≤24 hours) minimizes decomposition.
  • Selectivity : The 5-position of cytosine is preferentially deuterated due to its lower pKa, enhancing reactivity toward Pd-catalyzed exchange.

Chemical Derivatization via Protected Intermediates

Silanization and Acyl Protection

Patent CN101570559A describes a silanization strategy to activate 5-azacytidine for coupling with protected ribose derivatives. Although originally designed for decitabine synthesis, this method adapts to 2'-deoxycytidine-d1 by substituting deuterated reagents:

  • Silanization : 5-Azacytidine is treated with hexamethyldisilazane (HMDS) to form a silylated intermediate.
  • Coupling : Reaction with 1-chloro-3,5-di-O-protected-2-deoxy-D-ribose in dichloromethane, catalyzed by trimethylsilyl triflate (TMSOTf).
  • Deprotection : Alkaline hydrolysis (e.g., NH₃/MeOH) removes acyl groups, yielding 2'-deoxycytidine-d1.
Table 3: Key Steps in Chemical Derivatization
Step Reagents/Conditions Yield Source
Silanization HMDS, NH₄₂SO₄ 92%
Glycosidic coupling TMSOTf, CH₂Cl₂, 0°C→RT 67%
Deprotection NH₃/MeOH, 25°C, 12h 89%

Limitations

  • Isomer separation : The α/β anomeric mixture requires chromatographic purification, reducing overall efficiency.
  • Deuterium source : This method necessitates pre-deuterated ribose, which adds complexity compared to H-D exchange.

Comparative Analysis of Methods

Table 4: Method Comparison for 2'-Deoxycytidine-d1 Synthesis
Method Advantages Disadvantages Deuterium Position
Enzymatic transglycosylation High stereopurity, no racemization Requires labeled thymidine Sugar moiety (2',5')
Pd/C-catalyzed H-D exchange Post-synthetic, no protection Risk of decomposition Base (C5)
Chemical derivatization Scalable for industrial use Multi-step, low anomeric selectivity Sugar moiety (2')

Chemical Reactions Analysis

Mechanism

  • Step 1 : SO₄˙⁻ abstracts a hydrogen atom from the pyrimidine base or sugar moiety, forming a radical adduct.

    • For 2'-deoxycytidine (1a ), SO₄˙⁻ preferentially attacks the base, generating a cytosine-derived radical (λₘₐₓ = 400 nm) .

    • In contrast, cytidine (1b ) forms sugar radicals due to the presence of a 2'-OH group .

Key Intermediates

Intermediate TypeAbsorption Peak (nm)Oxygen ReactivityDominant Pathway
N-Centered Radical400 (shifts to 450 at pH 3)No reaction with O₂Base abstraction
C-Centered OH-AdductNot reportedRapid O₂ reactionNucleophilic replacement

Kinetic Data

  • Rate constant (k) for SO₄˙⁻ + 2'-deoxycytidine: 1.6×109dm3mol1s11.6 \times 10^9 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1} .

  • Cytosine yield (GG-value): 0.14×107mol J10.14 \times 10^{-7} \, \text{mol J}^{-1} under electron-beam irradiation .

Mechanism

  • Step 1 : Formamide’s nucleophilic amino group attacks C(6), forming a transient intermediate.

  • Step 2 : Subsequent hydrolysis or rearrangement opens the pyrimidine ring, yielding modified nucleosides.

Substrate Sensitivity

SubstrateReactivity with FormamideKey Product
2'-DeoxycytidineModerateRing-opened adduct
5-Bromo-2'-deoxycytidineHighEnhanced UV discrimination

Example Reaction

2’-Deoxycytidine+Electrophile (e.g., alkyl halide)N3- or O2-Substituted Derivative\text{2'-Deoxycytidine} + \text{Electrophile (e.g., alkyl halide)} \rightarrow \text{N3- or O2-Substituted Derivative}

Key Modifications

Substitution SiteBiological ImpactTherapeutic Use
N3Alters base pairingAntiviral agents (e.g., 5-aza-2′-deoxycytidine)
O2Disrupts hydrogen bondingExperimental anticancer drugs

Enzymatic Pathway

2’-Deoxycytidine+ATPDeoxycytidine KinasedCMP+ADP\text{2'-Deoxycytidine} + \text{ATP} \xrightarrow{\text{Deoxycytidine Kinase}} \text{dCMP} + \text{ADP}

Kinetic Parameters

  • KmK_m for 2'-deoxycytidine: 2.5μM2.5 \, \mu\text{M} (varies by isoform) .

  • Inhibitors: Gemcitabine (chemotherapeutic analog) .

Comparative Reaction Table

Reaction TypeReactants/ConditionsProducts/OutcomesKey References
Radical OxidationSO₄˙⁻, aqueous solutionCytosine, sugar radicals
Formamide Ring OpeningFormamide, heatRing-opened nucleosides
Nucleophilic SubstitutionAlkyl halidesN3/O2-substituted analogs
Enzymatic PhosphorylationATP, deoxycytidine kinasedCMP (DNA precursor)

Research Implications

  • Isotope Effects : Deuteration at the 2' position may alter reaction kinetics (e.g., slower hydrogen abstraction in radical reactions), though specific studies on 2'-deoxycytidine-d1 are sparse.

  • Therapeutic Design : Modifications at reactive sites (e.g., C(6) or N3) enhance drug specificity, as seen in 5-aza-2′-deoxycytidine’s role in hypomethylation therapy .

This synthesis of experimental data underscores 2'-deoxycytidine-d1’s versatility in both biochemical and synthetic contexts, providing a foundation for advanced isotopic tracing and drug development studies.

Scientific Research Applications

Scientific Research Applications

1. Cancer Research

2'-Deoxycytidine-d1 has been extensively studied for its role in cancer therapy. It is known to influence the metabolism of nucleotides and can affect the proliferation of cancer cells. For instance, high concentrations of 2'-deoxycytidine have been shown to induce apoptosis in various cancer cell lines, making it a candidate for therapeutic strategies aimed at reducing tumor growth .

2. Molecular Biology

In molecular biology, 2'-deoxycytidine-d1 serves as a building block for DNA synthesis. It is used in techniques such as polymerase chain reaction (PCR) and sequencing, where its incorporation into DNA strands can be monitored to study replication and transcription processes .

3. Drug Development

The compound has been investigated for its potential as a therapeutic agent in treating viral infections and certain types of cancer. For example, its analogs have been developed as antiviral drugs targeting specific viral enzymes .

Table 1: Applications of 2'-Deoxycytidine-d1 in Research

Application AreaSpecific Use CaseReferences
Cancer TherapyInduction of apoptosis in cancer cells
Molecular BiologyBuilding block for PCR and sequencing
Drug DevelopmentAntiviral drug development
Metabolic StudiesEffects on nucleotide metabolism

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

A study examined the effects of 2'-deoxycytidine on the metabolism of cancer cells, revealing that concentrations above 100 µM led to significant cytotoxicity. The study highlighted how 2'-deoxycytidine could be leveraged to enhance the efficacy of existing chemotherapy regimens by promoting apoptosis specifically in malignant cells while sparing normal cells .

Case Study 2: Role in DNA Synthesis

In another investigation, researchers utilized 2'-deoxycytidine-d1 to explore its incorporation into DNA during replication processes. The results demonstrated that variations in concentration could modulate the fidelity of DNA synthesis, providing insights into potential applications for improving gene editing technologies .

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-d1 involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by competing with natural nucleosides. This inhibition can lead to DNA strand breaks and cell death, making it effective in anticancer therapies . The compound targets enzymes such as deoxycytidine kinase, which phosphorylates it to its active form .

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic and Enzymatic Parameters

Parameter Gemcitabine (dFdC) Ara-C
dCK Km (µM) 3.6 8.8
Triphosphate t1/2 (h) >16 0.7
DNA Polymerase α Ki (µM) 11.2 14.4*
IC50 (Murine Models) 1 ng/mL >10 µg/mL

*Data for ara-C inferred from polymerase ε ().

Table 2: Tumor Response in Xenografts

Tumor Type Gemcitabine Response Ara-C Response
HT-29 Colon Carcinoma Marked growth delay Minimal effect
Leukemia (CEM Cells) Moderate activity High activity

()

Research Findings

  • Self-Potentiation : Gemcitabine inhibits dCMP deaminase, reducing its own catabolism and enhancing dFdCTP retention ().
  • Ribonucleotide Reductase Inhibition : dFdCDP (IC50 = 4 µM) depletes dATP/dGTP pools, synergizing with DNA incorporation effects ().

Biological Activity

2'-Deoxycytidine-d1 is a deuterated form of the nucleoside 2'-deoxycytidine, which is integral to DNA synthesis and cellular metabolism. The biological activity of this compound has been extensively studied, particularly in the context of its role in nucleic acid metabolism, cancer therapy, and epigenetic modifications.

Chemical Structure and Properties

2'-Deoxycytidine-d1 is characterized by the following structural features:

  • Base : Cytosine
  • Sugar : Deoxyribose
  • Molecular Formula : C9_9H12_{12}N3_3O4_4
  • Molecular Weight : 227.23 g/mol

Biological Functions

The primary biological activities of 2'-deoxycytidine-d1 include:

  • Precursor for DNA Synthesis : It serves as a building block for DNA, facilitating cellular proliferation and repair mechanisms.
  • Role in Epigenetics : It is involved in DNA methylation processes, influencing gene expression and cellular differentiation.
  • Potential Anticancer Activity : Research indicates that 2'-deoxycytidine-d1 may enhance the efficacy of certain chemotherapeutic agents by modulating pathways involved in cell cycle regulation.

The mechanism by which 2'-deoxycytidine-d1 exerts its biological effects primarily involves:

  • Inhibition of DNA Methyltransferases : This action can lead to the reactivation of silenced genes and alter the epigenetic landscape of cancer cells.
  • Activation of Nucleoside Analog Prodrugs : It plays a crucial role in converting prodrugs like cytarabine (AraC) into their active forms, enhancing their therapeutic potential against malignancies.

Table 1: Summary of Key Studies on 2'-Deoxycytidine-d1

StudyObjectiveFindings
Investigate the effects on retinoblastoma cellsInduced cell cycle arrest and apoptosis through reactivation of RASSF1A gene.
Compare effects with Valproic AcidDemonstrated significant growth inhibition in cancer cell lines via epigenetic modulation.
Role in nucleotide metabolismCatalyzes crucial steps in salvage pathways, enhancing nucleotide availability during DNA synthesis.

Case Study Analysis

A notable case study involved the use of 5-Aza-2'-deoxycytidine (5-Aza-CdR), a related compound, which demonstrated significant effects on cancer cell lines. In HXO-RB 44 retinoblastoma cells, treatment with 5-Aza-CdR resulted in a dose-dependent increase in unmethylated RASSF1A DNA, leading to enhanced expression at both mRNA and protein levels. This reactivation was associated with marked apoptosis and cell cycle arrest at G0/G1 phases, indicating the potential therapeutic application of deoxycytidine derivatives in oncology .

Applications in Cancer Therapy

The pharmacological implications of 2'-deoxycytidine-d1 extend into cancer treatment strategies:

  • Cytarabine Resistance : Studies have shown that downregulation of deoxycytidine kinase (DCK) correlates with resistance to cytarabine-based therapies. This highlights the importance of deoxynucleosides in overcoming therapeutic resistance .
  • Combination Therapies : The compound has been explored as part of combination regimens to enhance the efficacy of existing chemotherapeutics by restoring sensitivity through epigenetic reprogramming .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2'-Deoxycytidine-d1 to ensure isotopic purity for metabolic tracing studies?

  • Methodological Guidance: Synthesis protocols should incorporate deuterium labeling at the specified position (e.g., C2' or another defined site) using deuterated precursors or catalytic exchange methods. Characterization via 1H NMR^1 \text{H NMR} and mass spectrometry is critical to confirm isotopic purity (>98%) and rule out deuteration at unintended positions . Parallel experiments with non-deuterated controls are essential to validate isotopic effects .

Q. What analytical techniques are most reliable for quantifying 2'-Deoxycytidine-d1 in biological matrices during pharmacokinetic studies?

  • Methodological Guidance: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions specific to the deuterated moiety ensures selectivity. Calibration curves using isotopically labeled internal standards (e.g., 13C^{13}\text{C}-analogs) minimize matrix effects. Cross-validate results with 2H NMR^2 \text{H NMR} to confirm isotopic integrity .

Q. How should researchers design in vitro experiments to assess the stability of 2'-Deoxycytidine-d1 under physiological pH and temperature conditions?

  • Methodological Guidance: Use buffer systems (e.g., phosphate-buffered saline at pH 7.4) and incubate samples at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ~280 nm for nucleosides) and LC-MS. Compare degradation rates with non-deuterated analogs to isolate isotopic effects on chemical stability .

Advanced Research Questions

Q. What experimental controls are necessary to distinguish isotopic effects of 2'-Deoxycytidine-d1 from metabolic pathway perturbations in cell culture studies?

  • Methodological Guidance: Include three control groups: (1) non-deuterated 2'-Deoxycytidine, (2) deuterated solvent controls (e.g., D2O\text{D}_2\text{O}), and (3) untreated cells. Use isotopomer flux analysis (e.g., 13C^{13}\text{C}-glucose tracing) to track metabolic incorporation and rule out solvent-induced artifacts. Statistical models (ANOVA with post-hoc tests) should account for batch effects .

Q. How can contradictory data on the enzymatic incorporation efficiency of 2'-Deoxycytidine-d1 in DNA polymerases be resolved?

  • Methodological Guidance: Replicate studies under standardized conditions (e.g., fixed Mg2+^{2+} concentrations, temperature). Perform pre-steady-state kinetic assays to measure kcatk_{\text{cat}} and KmK_m for deuterated vs. non-deuterated substrates. Use molecular dynamics simulations to model deuterium’s steric/electronic effects on polymerase active sites .

Q. What strategies mitigate deuterium isotope effects in long-term in vivo studies of 2'-Deoxycytidine-d1 to ensure translational relevance?

  • Methodological Guidance: Use lower deuterium enrichment levels (e.g., 50% deuteration) to reduce kinetic isotope effects (KIE). Pair with 2H^2 \text{H}-depleted diets in animal models to isolate compound-specific effects. Longitudinal metabolomics profiling can identify compensatory pathways .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on 2'-Deoxycytidine-d1?

  • Example: A study evaluating 2'-Deoxycytidine-d1’s role in epigenetic regulation via deuterium-induced changes in DNA methylation meets FINER by (1) using feasible LC-MS/MS workflows, (2) addressing understudied isotopic effects (novelty), and (3) aligning with cancer metabolomics relevance .

Q. What statistical approaches are optimal for analyzing dose-response relationships in 2'-Deoxycytidine-d1 toxicity assays?

  • Methodological Guidance: Non-linear regression models (e.g., log-logistic curves) quantify IC50_{50} values. Bootstrap resampling accounts for heteroscedasticity in high-variance datasets. Report confidence intervals and effect sizes to enhance reproducibility .

Tables for Key Experimental Parameters

Parameter Recommended Method Validation Criteria
Isotopic Purity1H NMR^1 \text{H NMR}, High-resolution MS<2% non-deuterated analog contamination
Metabolic IncorporationLC-MS/MS with MRMSignal-to-noise ratio >10:1
Enzymatic KineticsPre-steady-state assaysR2>0.95R^2 > 0.95 for Michaelis-Menten plots

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